Mass Spectrometry Differentiation from Endogenous Metabolite
The incorporation of five deuterium atoms in 4-cis-Hydroxy Cilostazol-d5 creates a +5 Da mass shift relative to the non-deuterated 4-cis-hydroxy cilostazol (OPC-13217) metabolite. This mass difference ensures the internal standard signal does not overlap with the analyte in mass spectrometry, a prerequisite for accurate quantification [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 390.49 g/mol |
| Comparator Or Baseline | 4-cis-Hydroxy Cilostazol (non-deuterated): 385.46 g/mol |
| Quantified Difference | +5.03 Da (approximately +1.3% mass increase) |
| Conditions | Calculated from molecular formula: C20H22D5N5O3 (target) vs. C20H27N5O3 (comparator) |
Why This Matters
This precise mass difference is the fundamental requirement for using the compound as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS, enabling baseline resolution of the IS and analyte signals and eliminating interference from the endogenous metabolite.
- [1] MedChemExpress. 4-cis-Hydroxy Cilostazol-d5. Product Technical Datasheet. Accessed 2026. View Source
